molecular formula C17H18N2O4S B2365513 N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1396678-81-1

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2365513
CAS No.: 1396678-81-1
M. Wt: 346.4
InChI Key: PYMPLMCZDGWGSG-UHFFFAOYSA-N
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Description

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chroman ring, a thiophene ring, and an oxalamide functional group

Scientific Research Applications

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the chroman and thiophene intermediates, followed by their coupling through an oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The chroman ring may interact with free radicals, providing antioxidant effects. The thiophene ring can interact with biological receptors, modulating their activity. The oxalamide group may facilitate binding to enzymes or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N1-((4-hydroxychroman-4-yl)methyl)-N2-(phenylmethyl)oxalamide
  • N1-((4-hydroxychroman-4-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Uniqueness

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-15(18-10-12-4-3-9-24-12)16(21)19-11-17(22)7-8-23-14-6-2-1-5-13(14)17/h1-6,9,22H,7-8,10-11H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMPLMCZDGWGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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